molecular formula C15H11N3O3S B14180759 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide CAS No. 438028-33-2

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B14180759
CAS No.: 438028-33-2
M. Wt: 313.3 g/mol
InChI Key: FEEVVWXKPVCPQX-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a benzothiazole ring fused with a dioxin ring and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of the Dioxin Ring: The benzothiazole intermediate is then reacted with a diol under dehydrating conditions to form the dioxin ring.

    Attachment of the Pyridine Carboxamide Group: The final step involves the coupling of the dioxin-benzothiazole intermediate with a pyridine carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its interactions with various biological molecules and its potential effects on cellular processes.

    Industrial Applications: It is used in the synthesis of other complex molecules and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: A related compound with similar structural features but different functional groups.

    [1,4]Dioxino[2,3-f]benzothiazol-2-amine,6,7-dihydro-: Another similar compound used in the preparation of anticancer agents.

Uniqueness

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide is unique due to its combination of a benzothiazole ring, a dioxin ring, and a pyridine carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

438028-33-2

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C15H11N3O3S/c19-14(9-1-3-16-4-2-9)18-15-17-10-7-11-12(8-13(10)22-15)21-6-5-20-11/h1-4,7-8H,5-6H2,(H,17,18,19)

InChI Key

FEEVVWXKPVCPQX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=NC=C4

solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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